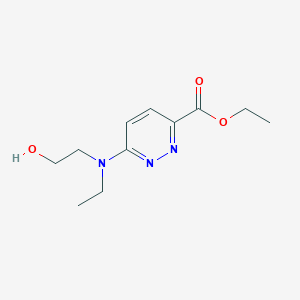
Ethyl 6-(ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylate
描述
Ethyl 6-(ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C11H17N3O3 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 6-(ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
This compound features a pyridazine ring with an ethyl(2-hydroxyethyl)amino group and a carboxylate moiety. Its molecular formula is , with a molecular weight of approximately 218.24 g/mol. The compound's structural characteristics enhance its solubility and reactivity, making it a candidate for various pharmacological applications.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or modulate the activity of enzymes involved in critical biological processes.
- Receptor Binding : It can bind to cellular receptors, influencing signal transduction pathways that regulate cellular functions.
- Gene Expression Modulation : The compound may affect the expression of genes related to various physiological and pathological processes.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. Its structural similarity to other bioactive compounds suggests it may interact with bacterial cell membranes or specific microbial targets.
Anticancer Activity
Research into the anticancer potential of this compound has shown promise. It has been evaluated for its ability to induce apoptosis in cancer cells and may overcome multidrug resistance (MDR) by targeting antiapoptotic proteins such as Bcl-2 family members. The compound's efficacy against various cancer cell lines has been observed, indicating its potential as an anticancer agent .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Initial findings suggest it may inhibit inflammatory pathways, possibly through modulation of cytokine release or direct interaction with inflammatory mediators.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the chemical structure significantly impact the biological activity of this compound. Key findings include:
- Functional Group Influence : The presence and type of substituents at specific positions on the pyridazine ring can enhance or diminish activity.
- Lipophilicity : Compounds with lipophilic groups tend to exhibit higher potency against cancer cells compared to those with hydrophilic groups .
The following table summarizes key structural modifications and their effects on biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of hydroxymethyl group | Increased solubility and reactivity |
| Replacement of ethyl with methyl | Variable potency; smaller groups preferred |
| Lipophilic substitutions | Enhanced anticancer activity |
Case Studies
Several case studies highlight the biological activities of this compound:
- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancers. Mechanistic investigations revealed that it induced apoptosis via mitochondrial pathways, suggesting a promising avenue for further development as an anticancer agent .
- Antimicrobial Testing : A study evaluated the antimicrobial effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed notable inhibition zones, indicating potential as an antimicrobial treatment.
- Inflammation Model : In vivo models assessing inflammation indicated that administration of the compound led to reduced levels of pro-inflammatory cytokines, supporting its role in modulating inflammatory responses.
属性
IUPAC Name |
ethyl 6-[ethyl(2-hydroxyethyl)amino]pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-3-14(7-8-15)10-6-5-9(12-13-10)11(16)17-4-2/h5-6,15H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGNEHKZEWPUOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NN=C(C=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















